

IUPAC name and synonyms for tert-Butyl but-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl but-3-yn-2-ylcarbamate*

Cat. No.: *B125517*

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In-Depth Technical Guide: tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl but-3-yn-2-ylcarbamate**, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to key synonyms.

Chemical Identity and Nomenclature

The formal nomenclature for **tert-Butyl but-3-yn-2-ylcarbamate**, as established by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl N-(but-3-yn-2-yl)carbamate. The compound exists as a racemic mixture of its two enantiomers, (R) and (S).

The IUPAC names for the individual enantiomers are:

- tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate^[1]
- tert-Butyl N-[(2S)-but-3-yn-2-yl]carbamate

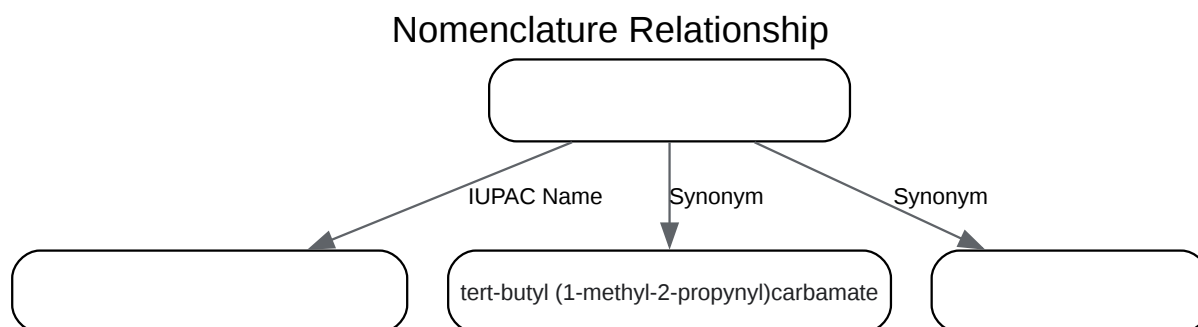
A variety of synonyms are used in literature and commercial listings to refer to this compound and its enantiomers. Understanding these is crucial for effective literature searches and

material procurement.

Common Synonyms:

- tert-butyl (1-methyl-2-propynyl)carbamate^[1]
- (R)-N-Boc-3-amino-1-butyne
- (S)-N-Boc-3-amino-1-butyne
- (R)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester
- tert-Butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate

The following diagram illustrates the relationship between the common name, IUPAC name, and selected synonyms.



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Nomenclature hierarchy for **tert-Butyl but-3-yn-2-ylcarbamate**.

Physicochemical and Computational Data

Precise experimental data for **tert-Butyl but-3-yn-2-ylcarbamate** is not readily available in public literature. However, data for the closely related isomer, tert-butyl but-3-yn-1-ylcarbamate, along with computational data for the (S)-enantiomer, provide valuable insights into its expected properties.

Table 1: Physicochemical Properties

Property	Value	Notes
Molecular Formula	C ₉ H ₁₅ NO ₂	
Molecular Weight	169.22 g/mol	
Predicted Boiling Point	250.5 ± 23.0 °C	Data for tert-butyl but-3-yn-1-ylcarbamate
Predicted Density	0.976 ± 0.06 g/cm ³	Data for tert-butyl but-3-yn-1-ylcarbamate
Predicted Refractive Index	1.454	Data for tert-butyl but-3-yn-1-ylcarbamate

Table 2: Computational Data for (S)-**tert-Butyl but-3-yn-2-ylcarbamate**

Parameter	Value
Topological Polar Surface Area (TPSA)	38.33 Å ²
LogP	1.5328
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	1
Rotatable Bonds	1

Representative Experimental Protocol: Synthesis of tert-Butyl Carbamates

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl but-3-yn-2-ylcarbamate** is not widely published, a general and robust method for the preparation of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure adapted from established methods for Boc protection of amines.

Objective: To synthesize **tert-Butyl but-3-yn-2-ylcarbamate** from 3-butyn-2-amine.

Materials:

- 3-Butyn-2-amine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

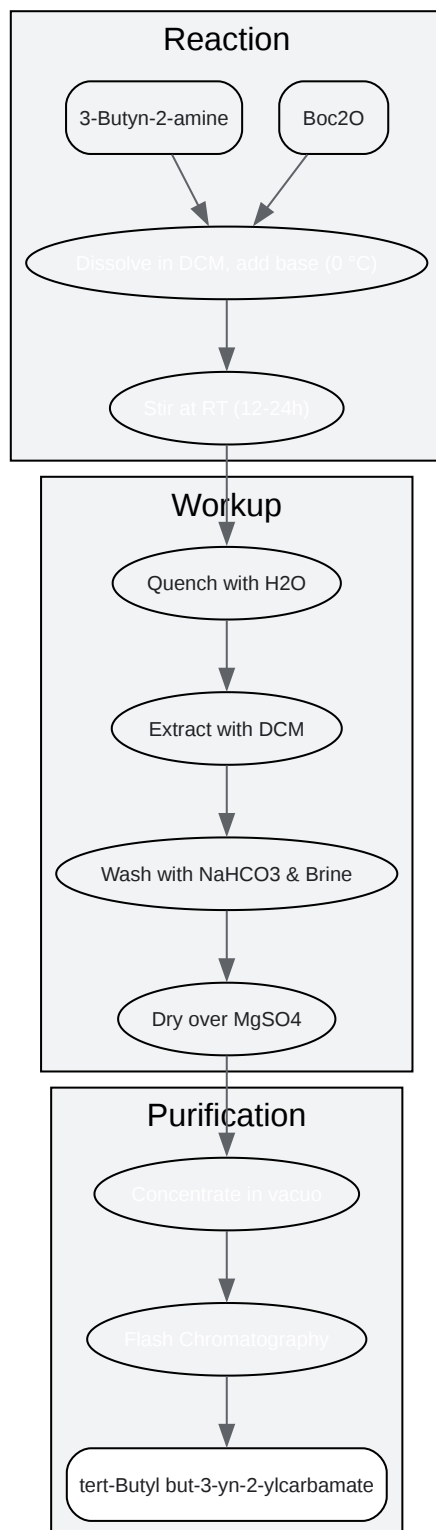
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-butyn-2-amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq.) to the stirred solution.
- Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
- Workup:

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **tert-Butyl but-3-yn-2-ylcarbamate**.

Workflow Diagram:

Synthetic Workflow



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General synthetic workflow for the preparation of **tert-Butyl but-3-yn-2-ylcarbamate**.

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References

- 1. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C₉H₁₅NO₃ | CID 21971753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name and synonyms for tert-Butyl but-3-yn-2-ylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b125517#iupac-name-and-synonyms-for-tert-butyl-but-3-yn-2-ylcarbamate\]](https://www.benchchem.com/product/b125517#iupac-name-and-synonyms-for-tert-butyl-but-3-yn-2-ylcarbamate)

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Email: info@benchchem.com